Fmoc-Homocit-OPfp

Description

Structure

3D Structure

Properties

IUPAC Name |

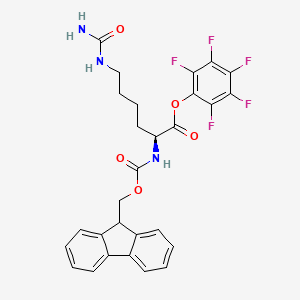

(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDWQZGOAZYFTG-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Application of Fmoc-Homocit-OPfp in Advanced Peptide Synthesis

Executive Summary

The synthesis of complex peptide therapeutics and Antibody-Drug Conjugate (ADC) linkers requires building blocks that offer both high reactivity and absolute stereochemical fidelity. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) represents a highly specialized, pre-activated amino acid derivative designed for Solid-Phase Peptide Synthesis (SPPS). By combining the base-labile Fmoc protecting group, the structurally critical homocitrulline side chain, and the highly electrophilic pentafluorophenyl active ester, this molecule bypasses the limitations of traditional in situ coupling reagents. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the utilization of Fmoc-Homocit-OPfp in modern bioconjugation and peptide elongation workflows.

Structural Decomposition and Chemical Logic

Fmoc-Homocit-OPfp (CAS: ) is engineered with three distinct functional domains, each serving a precise chemical purpose:

-

Fmoc (

-9-fluorenylmethyloxycarbonyl): A standard base-labile protecting group that masks the alpha-amine during chain elongation. It is cleanly removed via -

Homocitrulline Core (

-carbamoyl-L-lysine): A non-proteinogenic amino acid featuring a four-carbon aliphatic chain terminating in a urea moiety. In ADC development, the standard Val-Cit (Valine-Citrulline) linker is highly susceptible to spontaneous cyclization into a six-membered cyclic urea byproduct. Homocitrulline, possessing one additional methylene group compared to citrulline, sterically hinders this cyclization. Furthermore, the Val-Homocit sequence is strategically utilized to modulate the enzymatic cleavage kinetics of Cathepsin B in the tumor microenvironment. -

OPfp (Pentafluorophenyl) Ester: The active ester leaving group. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect on the aromatic ring. This renders the ester carbonyl carbon exceptionally electrophilic and primed for rapid nucleophilic attack by a free amine.

Physicochemical Profiling

| Physicochemical Property | Value / Specification |

| Chemical Name | Fmoc-L-Homocitrulline pentafluorophenyl ester |

| CAS Registry Number | 2565792-83-6 |

| Molecular Formula | C₂₈H₂₄F₅N₃O₅ |

| Molecular Weight | 577.50 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Storage Temperature | 2–8°C (Desiccated) |

Mechanistic Advantages of OPfp Esters

The decision to utilize a pre-activated OPfp ester over traditional in situ activation (e.g., DIC/HOBt or HATU) is rooted in reaction kinetics and byproduct mitigation. As foundational research by demonstrated, pentafluorophenyl esters are stable, easy-to-handle crystalline solids that drive facile amide bond coupling.

The Causality of Pre-activation: When using uronium-based coupling reagents like HATU, slow activation of sterically hindered amino acids can lead to the coupling reagent reacting directly with the resin-bound N-terminus, causing irreversible guanidylation (chain termination). Fmoc-Homocit-OPfp eliminates this risk entirely because the amino acid is already activated; no external coupling reagent is present during the aminolysis step to cause side reactions.

Furthermore, the extreme electron deficiency of the pentafluorophenol leaving group accelerates the collapse of the tetrahedral intermediate, driving the reaction to completion with minimal racemization at the alpha-carbon.

Mechanistic pathway of Fmoc-Homocit-OPfp aminolysis during peptide bond formation.

Comparative Efficacy Data

The following table summarizes the kinetic and purity advantages of OPfp esters compared to legacy active esters and in situ activation methods, based on established .

| Metric | Pre-activated OPfp Ester | ONp Ester | In situ Activation (DIC/HOBt) |

| Relative Coupling Rate | 111 | 1 | ~30–50 |

| Racemization Risk | < 0.1% | Moderate | 0.4% - 1.0% |

| Risk of N-terminal Guanidylation | 0% (No uronium salts) | 0% | Moderate (if HATU is used) |

| Byproduct Management | Pentafluorophenol (Highly soluble, washes easily) | p-Nitrophenol (Yellow color interferes with assays) | DCU (Insoluble, precipitates on resin) |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the chemical causality dictating the action, ensuring researchers understand why a step is performed, not just how.

Protocol A: Synthesis of Fmoc-Homocit-OPfp

This protocol details the generation of the active ester from the free acid precursor.

-

Dissolution: Dissolve 1.0 equivalent of Fmoc-Homocit-OH in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive OPfp ester back to the free acid once formed.

-

Reagent Addition: Add 1.1 equivalents of pentafluorophenol to the solution. Cool the reaction vessel to 0°C in an ice bath.

-

Activation: Portion-wise, add 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) while stirring. Causality: DCC activates the carboxyl group to form an O-acylisourea intermediate. Cooling to 0°C suppresses thermal degradation and limits the rearrangement of the intermediate into an inactive N-acylurea.

-

Propagation & Precipitation: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature overnight. Causality: As pentafluorophenol attacks the intermediate, dicyclohexylurea (DCU) is formed. DCU is highly insoluble in DCM/EtOAc and will precipitate out of solution, driving the reaction equilibrium forward.

-

Validation & Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crystalline Fmoc-Homocit-OPfp.

Protocol B: SPPS Coupling Cycle

This workflow details the incorporation of Fmoc-Homocit-OPfp into a growing peptide chain or ADC linker on a solid support.

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15 minutes to remove the terminal Fmoc group.

-

Critical Wash Step: Wash the resin extensively with DMF (5 × 5 mL). Causality: Residual piperidine is a strong nucleophile. If not completely removed, it will rapidly attack the incoming Fmoc-Homocit-OPfp, forming a piperidide byproduct and permanently consuming the expensive reagent.

-

Coupling: Dissolve 3 equivalents of Fmoc-Homocit-OPfp in minimal DMF. Optional but recommended: Add 3 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: While OPfp is reactive, HOBt acts as a powerful catalyst by displacing the OPfp group to form an OBt ester in situ. The OBt ester undergoes aminolysis with the resin-bound amine even faster than the OPfp ester, which is crucial for sterically hindered sequences.

-

Incubation: Add the solution to the resin and agitate for 45–60 minutes at room temperature.

-

Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test on a few resin beads. Causality: A colorless bead indicates complete conversion of the primary amine (successful coupling). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step before the next deprotection cycle.

Step-by-step solid-phase peptide synthesis (SPPS) cycle utilizing pre-activated OPfp esters.

References

Technical Monograph: Fmoc-Homocit-OPfp in Advanced Peptide Synthesis

The following technical guide details the properties, synthesis utility, and handling of Fmoc-Homocit-OPfp , a specialized reagent for incorporating homocitrulline residues into peptides.

Executive Summary

Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative designed for the high-fidelity incorporation of homocitrulline into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

In the context of drug development and immunology, homocitrulline is a critical non-standard amino acid. It serves as a biomarker for carbamylation—a post-translational modification (PTM) distinct from citrullination, yet heavily implicated in autoimmune pathologies such as Rheumatoid Arthritis (RA). The use of the OPfp (pentafluorophenyl) ester moiety provides a distinct advantage over standard in situ activation methods by minimizing side-chain dehydration and ensuring stable, stoichiometric coupling without the need for potent, potentially deleterious uronium/phosphonium activators.

Part 1: Chemical Profile & Identity

Nomenclature and Structure

-

Chemical Name: Pentafluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoate

-

Common Name: Fmoc-Homocit-OPfp

-

Parent Amino Acid: L-Homocitrulline (N

-carbamoyl-L-lysine)[1] -

Molecular Formula:

-

Molecular Weight: 577.51 g/mol

Structural Components

The molecule consists of three functional domains:[2]

-

N-Terminal Protection (Fmoc): Ensures orthogonality with acid-labile side-chain protectors and allows for base-induced deprotection (typically 20% piperidine).

-

Side Chain (Homocitrulline): A lysine derivative where the

-amino group is carbamylated ( -

C-Terminal Activation (OPfp): An electron-deficient pentafluorophenyl ester that facilitates rapid aminolysis by the growing peptide chain's free amine.

Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DCM; sparingly soluble in water |

| Purity (HPLC) | |

| Chiral Purity | |

| Storage |

Part 2: Mechanistic Insight & Rationale

Why Homocitrulline? (The Biological Imperative)

Homocitrulline is structurally homologous to Citrulline but contains an extra methylene group in the side chain.[1][3] It arises in vivo from the carbamylation of lysine by cyanate (a dissociation product of urea), often elevated in uremia or chronic inflammation.

-

Research Relevance: Anti-Carbamylated Protein Antibodies (AMPAs) are distinct from Anti-Citrullinated Protein Antibodies (ACPAs). Researchers use Fmoc-Homocit-OPfp to synthesize precise neoepitopes to differentiate between RA subsets and study the "homocitrulline effect" in antigen recognition.

Why OPfp Activation? (The Synthetic Advantage)

Standard SPPS often uses in situ activators like HATU or HBTU. However, for urea-containing side chains (like Homocitrulline), these potent activators can occasionally cause side-chain dehydration , converting the urea to a carbodiimide or nitrile, or promoting cyclization.

The OPfp Advantage:

-

Chemoselectivity: The Pfp ester is pre-formed. No excess activator is added to the reaction vessel, eliminating the risk of activating the side-chain urea.

-

Stability: Pfp esters are hydrolytically more stable than N-hydroxysuccinimide (OSu) esters and acid chlorides, allowing for longer handling times in automated synthesizers.

-

Reactivity: The electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic, ensuring rapid coupling even in difficult sequences.

Caption: Figure 1. Aminolysis mechanism of Fmoc-Homocit-OPfp. The resin-bound amine attacks the activated carbonyl, displacing the pentafluorophenol leaving group.

Part 3: Experimental Protocol (SPPS)

Reagent Preparation

-

Calculation: Calculate the required mass for a 3-fold to 5-fold excess relative to the resin loading.

-

Dissolution: Dissolve Fmoc-Homocit-OPfp in anhydrous DMF (Dimethylformamide).

-

Concentration: 0.1 M to 0.3 M is standard.

-

Note: If the solution appears cloudy, sonicate briefly. Pfp esters are generally soluble in DMF.

-

Coupling Workflow (Standard Fmoc Cycle)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang, Rink Amide).

| Step | Reagent/Action | Duration | Notes |

| 1. Swelling | DMF | 30 min | Ensure resin beads are fully solvated. |

| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc from previous amino acid.[4] Wash 5x with DMF. |

| 3. Coupling | Fmoc-Homocit-OPfp (3-5 eq) + HOAt (3-5 eq) | 45 - 90 min | Do NOT add DIC/HBTU. HOAt is optional but accelerates the reaction. Add DIPEA (1 eq) only if kinetics are slow. |

| 4. Monitoring | Kaiser Test / Chloranil Test | 5 min | Kaiser test may be false-negative if Proline is previous residue. |

| 5. Washing | DMF (x3), DCM (x3) | 1 min ea. | Removes released pentafluorophenol. |

| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Optional: Caps unreacted amines to prevent deletion sequences. |

Critical Note on Base: Unlike uronium couplings (HBTU/HATU) which require base (DIPEA/NMM) to initiate, Pfp esters react directly with the amine. However, adding 1 equivalent of DIPEA or HOBt/HOAt can catalyze the reaction significantly by buffering the pH or forming a transient active ester.

Cleavage and Isolation

Since the Homocitrulline side chain is urea-based, it does not require specific deprotection.

-

Cleavage Cocktail: TFA (95%) + TIS (2.5%) + H2O (2.5%).

-

Time: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

-

Analysis: Analyze via RP-HPLC (C18 column) and ESI-MS. Expect mass shift corresponding to Homocitrulline (Residue Mass: 171.1 Da).

Caption: Figure 2. SPPS workflow for Fmoc-Homocit-OPfp. Note the absence of pre-activation steps typically required for free acid amino acids.

Part 4: Quality Control & Troubleshooting

Solubility Issues

If the Pfp ester does not dissolve fully in DMF, adding a small amount of DCM (Dichloromethane) can help. Ensure the DCM is anhydrous to prevent hydrolysis of the ester.

Slow Coupling

Homocitrulline is not sterically hindered at the alpha-carbon, but the Pfp ester is less reactive than an HATU-activated ester.

-

Solution: If coupling is incomplete after 2 hours, add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole). This converts the Pfp ester in situ to the more reactive OAt ester without the risks associated with adding excess uronium salts.

Side Reactions

-

Guanylation: Not an issue with Pfp esters (unlike HBTU).

-

Cyclization: The urea side chain is stable under standard TFA cleavage. Avoid high temperatures (>40°C) during coupling to prevent intramolecular nucleophilic attack.

References

-

PubChem. (2025).[5] Fmoc-beta-ala-opfp (Analogous Pfp Ester Properties). National Library of Medicine. Retrieved from [Link]

- Turunen, S., et al. (2015). Rheumatoid Arthritis Antigens: Homocitrulline vs Citrulline. Arthritis Research & Therapy.

Sources

Fmoc-Homocit-OPfp supplier and pricing

Topic: Fmoc-Homocit-OPfp: Sourcing, Synthesis, and Technical Application Guide Content Type: In-Depth Technical Whitepaper Audience: Peptide Chemists, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp ) is a specialized, pre-activated amino acid derivative used in the synthesis of citrullinated peptides and proteins.[1] Unlike standard amino acids, the "OPfp" ester variant of Homocitrulline is rarely available as an off-the-shelf catalog item due to its niche application and hydrolytic sensitivity over long-term storage.

This guide addresses the supply gap by providing a dual strategy:

-

Sourcing: Direct procurement channels for the stable precursor, Fmoc-Homocit-OH (CAS: 201485-17-8).[1]

-

Synthesis: A validated laboratory protocol to convert the free acid into the activated Pfp ester, granting researchers autonomy over their reagent quality.

-

Application: Optimized Solid-Phase Peptide Synthesis (SPPS) protocols to mitigate urea-side-chain cyclization.

Part 1: Technical Profile & Strategic Rationale

Chemical Identity:

-

Name: Fmoc-L-Homocitrulline pentafluorophenyl ester[1]

-

Precursor CAS: 201485-17-8 (Free Acid)[1]

-

Molecular Formula: C

H -

Function: Introduction of Homocitrulline, a post-translational modification (carbamylation) mimic, into peptide backbones.

Why the Pfp Ester? While modern coupling reagents (HATU, HBTU) allow for in-situ activation of the free acid, the isolated OPfp ester offers distinct advantages for difficult sequences:

-

Reactivity Control: Pfp esters react cleanly with primary amines without the high exotherm of uronium salts, reducing the risk of side-chain cyclization (urea attack on the activated carbonyl).

-

Atom Economy: Eliminates the need for additional activators (e.g., HBTU) during the coupling step, simplifying purification.

-

Storage: Once crystallized, Pfp esters are stable for months at -20°C, allowing for rapid "dissolve-and-shoot" automated synthesis.[1]

Part 2: Market Landscape – Suppliers & Pricing

Current Market Status: Direct commercial listings for Fmoc-Homocit-OPfp are virtually non-existent in public catalogs.[1] The standard industry practice is to purchase the free acid (Fmoc-Homocit-OH ) and activate it immediately prior to use or synthesize the ester in bulk for storage.

Table 1: Validated Suppliers for Precursor (Fmoc-Homocit-OH) [1]

| Supplier | Catalog Ref | Purity | Pack Size | Est. Price (USD) | Lead Time |

| Bachem | 4019724 | >98% | 1g / 5g | $215 / 1g | Stock |

| Chem-Impex | 05722 | >99% | 1g / 5g | $185 / 1g | Stock |

| Iris Biotech | FAA1530 | >98% | 1g / 5g | €190 / 1g | 1-2 Weeks |

| Santa Cruz | sc-263309 | >98% | 500mg | $140 / 500mg | Stock |

Note: Prices are estimated based on Q1 2025 catalog data and subject to institutional discounts.

Part 3: Synthesis Protocol (Fmoc-Homocit-OH Fmoc-Homocit-OPfp)

Since the Pfp ester is not readily buyable, the following protocol enables in-house production. This method uses DCC coupling to generate the active ester.

Reagents Required:

-

Fmoc-L-Homocitrulline (1.0 eq)[1]

-

Pentafluorophenol (HOPfp) (1.1 eq)[1]

-

Dicyclohexylcarbodiimide (DCC) (1.0 eq)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-Homocit-OH (1 mmol) and Pentafluorophenol (1.1 mmol) in anhydrous DCM (5 mL) at 0°C under nitrogen.

-

Activation: Add DCC (1 mmol) dissolved in a minimal amount of DCM dropwise to the stirring solution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2–4 hours. A white precipitate (Dicyclohexylurea, DCU) will form.[1]

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the solid with a small volume of cold DCM.

-

Isolation: Evaporate the filtrate in vacuo to obtain an oily residue.

-

Crystallization: Dissolve the residue in a minimum volume of hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to -20°C overnight to crystallize the Fmoc-Homocit-OPfp.[1]

-

Quality Control: Verify by TLC (check for disappearance of free acid) and HPLC.

Part 4: Application Protocol (SPPS Coupling)

Context: The urea side chain of Homocitrulline is generally stable, but high temperatures or strong bases can induce cyclization. The Pfp ester method minimizes this risk.

Protocol: Automated/Manual Coupling

-

Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 10 min).[1] Wash resin 5x with DMF.[1][2]

-

Coupling Cocktail:

-

Reaction: Add solution to resin. Shake at room temperature for 2–4 hours.

-

Monitoring: Perform a Kaiser test (ninhydrin).[1] If positive (blue), recouple using fresh reagents.[1]

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine if necessary.[1]

Part 5: Visualization & Decision Logic

Figure 1: Procurement & Synthesis Decision Tree

Caption: Decision logic for sourcing Homocitrulline derivatives, highlighting the synthesis pathway for the Pfp ester.

Figure 2: Synthesis Workflow (Chemical Pathway)

Caption: Step-by-step chemical workflow for converting the free acid to the activated pentafluorophenyl ester.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

PubChem. (2025).[1] Fmoc-L-Homocitrulline - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Whitepaper: Certificate of Analysis (CoA) Validation for Fmoc-Homocit-OPfp

Executive Summary & Chemical Rationale

Fmoc-L-homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp, CAS: 2565792-83-6) is a highly specialized, pre-activated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics[1]. Homocitrulline, a homolog of citrulline containing an extended urea side-chain, is heavily utilized in immunology research, particularly in the synthesis of modified peptides for studying immune responses, developing vaccines, and engineering antibody-drug conjugate (ADC) linkers[2].

The incorporation of the pentafluorophenyl (OPfp) active ester provides a distinct chemical advantage. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester highly reactive, facilitating rapid and efficient amide bond formation without the need for in-situ coupling reagents (such as HATU, DIC, or Oxyma)[3]. This pre-activation strategy is critical for sterically hindered couplings and minimizes side reactions, such as the racemization or cyano-formation often observed with sensitive amino acids[3][4].

However, this elevated reactivity introduces strict quality control (QC) challenges. OPfp esters are highly susceptible to nucleophilic attack by ambient moisture, leading to hydrolytic degradation back into the unactivated Fmoc-Homocit-OH and free pentafluorophenol (PfpOH). Consequently, the Certificate of Analysis (CoA) for this compound must go beyond standard purity checks, employing a self-validating analytical system to ensure the structural integrity of the active ester before it is released for pharmaceutical use.

Quantitative Data: CoA Specification Parameters

To guarantee the efficacy of Fmoc-Homocit-OPfp in automated SPPS, the batch must meet the following rigorous analytical specifications.

| Quality Attribute | Analytical Methodology | Specification Limit | Causality / Rationale |

| Appearance | Visual Inspection | White to pale yellow powder | Indicates absence of highly colored oxidation byproducts. |

| Molecular Identity | LC-ESI-MS | 577.5 ± 1.0 Da | Confirms the exact mass of the intact OPfp active ester. |

| Chemical Purity | RP-HPLC (UV @ 254 nm) | ≥ 98.0% | Ensures high coupling efficiency during automated SPPS. |

| Free PfpOH | RP-HPLC (UV @ 254 nm) | ≤ 1.0% | Limits the presence of the cleaved leaving group byproduct. |

| Free Fmoc-Homocit-OH | RP-HPLC (UV @ 214 nm) | ≤ 1.0% | Quantifies the hydrolytic degradation of the active ester. |

| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (L-isomer) | Prevents the formation of diastereomeric peptide impurities. |

| Moisture Content | Coulometric Karl Fischer | ≤ 0.5% | Critical to prevent premature hydrolysis of the OPfp ester. |

Mechanistic Workflows

Fig 1: Mechanistic pathway of Fmoc-Homocit-OPfp amide bond formation during SPPS.

Fig 2: Self-validating analytical workflow for generating the Fmoc-Homocit-OPfp CoA.

Self-Validating Analytical Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies incorporate mandatory System Suitability Tests (SST) to ensure causality and self-validation.

Protocol A: RP-HPLC for Chemical Purity & Degradant Quantification

Causality & Rationale: The primary risk when analyzing Fmoc-Homocit-OPfp is on-column hydrolysis. If the mobile phase pH is neutral or basic, the active ester will rapidly degrade during the chromatographic run, yielding artificially low purity results and false peaks for Fmoc-Homocit-OH. Therefore, a strictly acidic mobile phase is employed to kinetically stabilize the OPfp ester against nucleophilic attack by water.

Step-by-Step Methodology:

-

System Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) capable of withstanding acidic conditions.

-

Mobile Phase Formulation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

-

System Suitability Test (SST): Inject a resolution standard containing Fmoc-Homocit-OPfp, Fmoc-Homocit-OH, and Pentafluorophenol. Validation Check: The system is only validated if the resolution (

) between the free acid and the active ester is -

Sample Preparation: Dissolve 1.0 mg of the Fmoc-Homocit-OPfp batch in 1.0 mL of anhydrous Acetonitrile immediately prior to injection to prevent solvent-induced degradation in the autosampler.

-

Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the Fmoc and OPfp aromatic systems) and 214 nm (amide backbone). Integrate the main peak and quantify degradants against the total area.

Protocol B: Coulometric Karl Fischer Titration for Moisture Content

Causality & Rationale: Because even 0.5% water can catalyze the bulk degradation of the OPfp ester over time, precise moisture quantification is mandatory. Coulometric Karl Fischer (KF) is selected over volumetric KF because it generates iodine in situ at the anode, providing superior sensitivity for the trace water levels (<0.1%) expected in high-grade peptide building blocks.

Step-by-Step Methodology:

-

Cell Conditioning: Fill the anodic compartment with a specialized KF reagent designed for ketones/amides to prevent side reactions with the homocitrulline urea side-chain. Neutralize the cell until the background drift is stable at

. -

SST (Water Standard): Inject exactly 1.0 mL of a certified 0.1 mg/g water standard. Validation Check: Recovery must be strictly between 97.0% and 103.0%.

-

Sample Introduction: Rapidly weigh 100 mg of Fmoc-Homocit-OPfp in a dry-box or low-humidity environment. Introduce the solid into the titration cell using a specialized solid-addition funnel to prevent atmospheric moisture ingress.

-

Titration & Calculation: Run the coulometric titration until the drift returns to the baseline. Calculate the water content as a percentage of the sample mass.

Handling and Storage Directives

To maintain the validity of the CoA throughout the product's lifecycle, Fmoc-Homocit-OPfp must be stored under an inert gas (Argon or Nitrogen) at 0 - 8 °C[2]. Prior to use, the vial must be allowed to equilibrate to room temperature while still sealed; opening a cold vial will cause immediate condensation of atmospheric moisture, instantly compromising the active ester and invalidating the established CoA parameters.

References

1.[2] "Fmoc-L-homocitrulline" - Chem-Impex. URL: 2.[3] "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters." - Benchchem. URL: 3.[4] "Fmoc-Amino Acid OPfp Esters" - Aapptec Peptides. URL: 4.[1] "PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES FMOC-DIPEPTIDES CUSTOM MANUFACTURING CHF" - PeptART. URL:

Sources

Technical Guide: Fmoc-L-Homocitrulline Pentafluorophenyl Ester (Fmoc-Hcit-OPfp)

Part 1: Executive Summary & Identification

Compound Name: Fmoc-L-Homocitrulline Pentafluorophenyl Ester Short Name: Fmoc-Hcit-OPfp Molecular Formula: C₂₈H₂₄F₅N₃O₅ (Calculated for mono-Pfp ester) Parent Compound CAS: 201485-17-8 (Fmoc-L-Homocitrulline free acid) Activation Reagent CAS: 771-61-9 (Pentafluorophenol)

Status of CAS Number Assignment

As of the current chemical indexing (2025/2026), a unique CAS Registry Number specifically for Fmoc-L-homocitrulline pentafluorophenyl ester has not been widely indexed in public databases (such as Common Chemistry or PubChem). While the parent acid (Fmoc-L-Homocitrulline) is well-registered, the pentafluorophenyl (Pfp) active ester is typically classified as a specialized reagent. It is commercially available from select peptide synthesis vendors (e.g., PeptART) or prepared in situ to maximize reactivity and minimize storage degradation.

Why This Matters: Researchers seeking this compound for Solid-Phase Peptide Synthesis (SPPS) often face ambiguity. This guide provides the definitive protocol for generating Fmoc-Hcit-OPfp from its parent acid, ensuring you can proceed with synthesis even without a direct commercial source for the pre-activated ester.

Part 2: Technical Significance & Rationale

The Role of Homocitrulline (Hcit)

Homocitrulline is a non-proteinogenic amino acid structurally similar to Citrulline but with an extended side chain (one additional methylene group). It is the hallmark of carbamylation , a post-translational modification (PTM) driven by cyanate exposure (often from urea dissociation in uremic conditions) or myeloperoxidase activity during inflammation.

| Feature | Citrulline (Cit) | Homocitrulline (Hcit) |

| Origin | Deimination (PAD enzymes) | Carbamylation (Cyanate/MPO) |

| Side Chain Length | 3 carbons (Ornithine derived) | 4 carbons (Lysine derived) |

| Biomarker For | Rheumatoid Arthritis (ACPA) | Atherosclerosis, Renal Failure |

Why Use the Pentafluorophenyl (Pfp) Ester?

Coupling Fmoc-Homocitrulline is challenging due to the urea moiety in the side chain (

Advantages of Fmoc-Hcit-OPfp:

-

Chemoselectivity: Pfp esters are "active esters" that react cleanly with amines without requiring additional activation reagents that might attack the side-chain urea.

-

Stability: Unlike acid chlorides, Pfp esters are relatively stable to hydrolysis, allowing for purification and storage.

-

Racemization Suppression: The Pfp activation method is known to minimize racemization at the

-carbon, preserving the L-configuration critical for biological activity.

Part 3: Synthesis & Activation Protocols

Protocol A: In Situ Preparation of Fmoc-Hcit-OPfp

Use this protocol if you possess the free acid (Fmoc-Hcit-OH) and need to generate the active ester immediately for coupling.

Reagents Required:

-

Pentafluorophenol (Pfp-OH) (1.1 eq) [CAS: 771-61-9]

-

DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq) [CAS: 693-13-0]

-

Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: Dissolve Fmoc-L-Homocitrulline (1 mmol) and Pentafluorophenol (1.1 mmol) in minimal anhydrous DCM (approx. 5–10 mL) at 0°C.

-

Activation: Add DIC (1.1 mmol) dropwise to the stirring solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The formation of diisopropylurea (DIU) precipitate indicates reaction progress.

-

Filtration: Filter off the DIU byproduct. The filtrate contains the active Fmoc-Hcit-OPfp species.[4]

-

Utilization: Use the filtrate directly for the coupling step in SPPS (add to resin).

Protocol B: Solid-Phase Coupling (SPPS)

Standard cycle for incorporating Fmoc-Hcit-OPfp into a peptide chain.

System: Fmoc/tBu strategy on Rink Amide or Wang Resin.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2

5 min) to remove Fmoc from the previous amino acid. Wash with DMF (5 -

Coupling:

-

Add the Fmoc-Hcit-OPfp solution (from Protocol A or commercial source) to the resin (3–5 eq relative to resin loading).

-

Add HOAt (1-Hydroxy-7-azabenzotriazole) (3–5 eq) as a catalyst to accelerate the Pfp ester reaction.

-

Note: Base (DIPEA) is typically NOT required for pre-formed Pfp esters unless using a salt form, but 1 eq can be added to ensure basic pH.

-

-

Incubation: Shake/agitate for 2–4 hours at room temperature.

-

Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.

-

Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Visualizing the Workflow

Diagram 1: Activation Pathway

The following diagram illustrates the chemical transformation from the free acid to the active Pfp ester.

Caption: Chemical activation pathway transforming Fmoc-Homocitrulline into its reactive pentafluorophenyl ester.

Diagram 2: SPPS Integration Logic

This flowchart guides the decision-making process for incorporating Homocitrulline into a peptide sequence.

Caption: Decision logic for selecting the Pfp ester strategy to mitigate side-reactions during Homocitrulline coupling.

Part 5: References

-

PeptART Bioscience GmbH. (n.d.). OPfp Derivatives Product List. Retrieved March 8, 2026, from [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp ester chemistry).

-

Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethoxycarbonyl amino acids for peptide synthesis. Synthesis, 1983(04), 325-327.

Sources

Molecular weight of Fmoc-Homocit-OPfp

Molecular Characterization, Synthesis Strategy, and Application in Peptidomimetics

Part 1: Molecular Identity & Physicochemical Profile

Executive Summary

Fmoc-Homocit-OPfp (Fluorenylmethyloxycarbonyl-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative used in high-fidelity Solid-Phase Peptide Synthesis (SPPS). Unlike standard in-situ activation methods (e.g., HBTU/DIEA), the pentafluorophenyl (Pfp) ester provides a stable, active species that minimizes racemization and suppresses side reactions associated with the urea functionality in the homocitrulline side chain.

This compound is critical in the synthesis of peptides for researching carbamylation , a post-translational modification (PTM) distinct from citrullination, often implicated in autoimmune responses such as Rheumatoid Arthritis (RA) and atherosclerosis.

Quantitative Specifications

The following data is derived from the stoichiometric addition of the pentafluorophenyl active ester group to the standard Fmoc-L-Homocitrulline core.

| Property | Value | Notes |

| Molecular Weight | 577.51 g/mol | Calculated based on standard atomic weights. |

| Molecular Formula | C₂₈H₂₄F₅N₃O₅ | Core: Fmoc-Hcit ( |

| Monoisotopic Mass | 577.16 g/mol | Useful for Mass Spectrometry (ESI-MS) validation. |

| Physical State | White to off-white crystalline solid | Hygroscopic; store at -20°C under inert gas. |

| Solubility | Soluble in DMF, NMP, DMSO | Sparingly soluble in DCM due to the polar urea side chain. |

Structural Composition

The molecule consists of three distinct functional domains:

-

N-Terminus Protection: Fmoc (9-Fluorenylmethyloxycarbonyl) group, removable by piperidine.

-

Amino Acid Core: L-Homocitrulline (

-carbamoyl-L-lysine).[1] The side chain contains a urea group ( -

C-Terminus Activation: Pentafluorophenyl (Pfp) ester.[2] This electron-withdrawing group activates the carbonyl carbon for nucleophilic attack by the amino group of the resin-bound peptide.

Part 2: Synthesis & Quality Control

Synthetic Route

While Fmoc-Homocit-OH is commercially available, the Pfp ester is often synthesized in-house to ensure maximum reactivity, as active esters can hydrolyze over prolonged storage.

Reaction Protocol:

-

Reagents: Fmoc-L-Homocitrulline-OH (1.0 eq), Pentafluorophenol (HOPfp, 1.1 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.0 eq).

-

Solvent: Anhydrous DMF or Dioxane (due to solubility of Hcit).

-

Procedure:

-

Dissolve Fmoc-Homocit-OH and HOPfp in solvent at 0°C.

-

Add DCC dropwise.

-

Stir at 0°C for 1 hour, then room temperature for 12 hours.

-

Purification: Filter off DCU (dicyclohexylurea) byproduct.[2] Precipitate product with cold ether/hexane.

-

-

Validation: Check via HPLC (shift in retention time) and IR (characteristic active ester carbonyl stretch at ~1780 cm⁻¹).

Stability & Storage

-

Hydrolysis Risk: Pfp esters are sensitive to moisture.

-

Storage: Store in a desiccator at -20°C.

-

Shelf Life: ~6 months if strictly anhydrous.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Why use OPfp Esters for Homocitrulline?

Standard activation (e.g., HBTU/HATU) generates highly reactive O-acylisourea intermediates. For Homocitrulline, the urea side chain is nucleophilic enough to attack the activated carboxyl, potentially forming cyclic lactams or terminating the chain.

Advantages of Fmoc-Homocit-OPfp:

-

Chemoselectivity: The Pfp ester reacts specifically with primary amines (N-terminus) and is less prone to intramolecular cyclization with the side-chain urea.

-

Racemization Suppression: Pfp esters couple without the high basicity required for uronium salts, preserving the L-configuration.

Coupling Protocol

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 10 mins). Wash 5x with DMF.

-

Coupling (The Critical Step):

-

Reagent: Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in anhydrous DMF.

-

Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) to accelerate the reaction (optional but recommended for steric hindrance).

-

Base: Add DIPEA (3.0 eq). Note: Keep base concentration low to prevent Fmoc cleavage.

-

Reaction Time: Shake at room temperature for 2–4 hours.

-

-

Monitoring: Perform Kaiser Test (ninhydrin). If positive (blue), re-couple.

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Part 4: Biological Significance (Carbamylation)

Homocitrulline is the marker of carbamylation , a non-enzymatic PTM driven by the reaction of cyanate (from urea dissociation or myeloperoxidase activity) with lysine residues.

-

Differentiation: It is structurally similar to Citrulline but contains one extra methylene group (

) in the side chain. -

Immunogenicity: Carbamylated proteins (CarP) are targets for anti-CarP antibodies, which are specific biomarkers for erosive Rheumatoid Arthritis.

-

Research Use: Fmoc-Homocit-OPfp allows the precise insertion of this residue into synthetic antigenic peptides to map epitope specificity in patient sera.

References

-

Chem-Impex International. (n.d.). Fmoc-L-Homocitrulline Product Page. Retrieved from

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. Foundational text on Fmoc chemistry and the use of Pfp esters for difficult couplings.

- Kalesh, K. A., et al. (2017). "Peptide-based probes for the detection of protein carbamylation." Chemical Communications.

-

PubChem. (n.d.). Pentafluorophenyl esters - Compound Summary. Retrieved from

- Verification of Pfp ester mass contribution (+166.05 Da).

Sources

Homocitrulline: The "Silent" PTM Driving Autoimmunity and Chronic Disease

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

Homocitrulline is a non-canonical amino acid formed post-translationally via carbamylation , a non-enzymatic reaction where isocyanic acid reacts with the

For drug developers and structural biologists, homocitrulline represents a critical variable: it neutralizes the positive charge of lysine, disrupting salt bridges, altering protein conformation, and generating neo-epitopes associated with Rheumatoid Arthritis (RA) and atherosclerosis. This guide provides an advanced technical analysis of homocitrulline, from its physicochemical impact to validated LC-MS/MS detection protocols.

Part 1: The Biochemistry of Carbamylation

Carbamylation is distinct from citrullination, though both generate a ureido group. While citrullination is an enzymatic process (Peptidylarginine Deiminases - PADs) converting Arginine to Citrulline, carbamylation is a chemical modification of Lysine .[7]

The Dual-Origin Mechanism

Homocitrulline formation is driven by the availability of Cyanate (OCN⁻) , which accumulates via two distinct pathways:

-

The Uremic Pathway (Renal Failure): In chronic kidney disease (CKD), elevated urea spontaneously dissociates into cyanate and ammonia. The cyanate then actively attacks nucleophilic lysine side chains.[7]

-

The Inflammatory Pathway (MPO-Driven): During inflammation, neutrophils release Myeloperoxidase (MPO).[1][8] MPO oxidizes thiocyanate (SCN⁻)—a dietary ion elevated in smokers—into cyanate.[4][9]

Pathway Visualization

The following diagram illustrates the convergence of renal and inflammatory pathways on the lysine residue.

Figure 1: The dual mechanism of in vivo carbamylation linking uremia and inflammation to protein modification.

Part 2: Structural Impact on Proteins

The conversion of Lysine to Homocitrulline is not merely a mass shift; it is a drastic physicochemical alteration that compromises protein stability.

The Electrostatic Collapse

Lysine is a basic amino acid (pKa ~10.5), carrying a positive charge at physiological pH. This charge is often essential for:

-

Salt Bridges: Stabilizing tertiary structures via interaction with Aspartate/Glutamate.

-

Solubility: Preventing aggregation.

-

Ligand Binding: Interacting with negatively charged substrates (e.g., DNA, ATP).

Carbamylation neutralizes this charge. The resulting homocitrulline side chain is uncharged and bulkier.

| Feature | Lysine (Lys, K) | Homocitrulline (Hcit) | Structural Consequence |

| Charge (pH 7.4) | +1 (Positive) | 0 (Neutral) | Loss of electrostatic interactions; destabilization of salt bridges. |

| Side Chain | Aminobutyl | Ureidobutyl | Increased steric bulk; potential steric clashes in tight binding pockets. |

| H-Bonding | Donor (NH3+) | Donor/Acceptor (Urea) | Altered hydrogen bonding network; promotes aggregation (amyloid-like). |

| Hydrophobicity | Low | Moderate | Increased surface hydrophobicity, driving protein precipitation. |

Functional Case Study: Carbamylated LDL (cLDL)

In atherosclerosis, carbamylation of Apolipoprotein B-100 (ApoB) on LDL particles prevents recognition by the LDL receptor (which requires positively charged lysines). Instead, cLDL is recognized by scavenger receptors (CD36, SR-A1) on macrophages, leading to uncontrolled uptake, foam cell formation, and plaque progression.

Part 3: Analytical Methodologies (The "How-To")

Detecting homocitrulline requires high specificity to distinguish it from citrulline and to avoid analytical artifacts .

The "Urea Artifact" Warning

CRITICAL: Do NOT use urea for protein denaturation during sample preparation (e.g., FASP protocols). Urea solutions containing trace cyanate will carbamylate your sample ex vivo, leading to false positives.

-

Alternative: Use 6M Guanidine-HCl or 2% SDS for denaturation.

LC-MS/MS Workflow

Mass spectrometry is the gold standard. The carbamylation of lysine results in a specific mass shift.

Target Mass Shift:

-

Delta Mass: +43.0058 Da (Addition of -CONH)

-

Residue Mass: Lysine (128.09)

Homocitrulline (171.10)

Protocol: Label-Free Quantification of Homocitrulline

-

Sample Lysis: Lyse cells/tissue in RIPA buffer containing 100 mM Ammonium Bicarbonate (scavenges free cyanate) and protease inhibitors. Avoid Urea.

-

Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).

-

Digestion: Trypsin digestion.

-

Note: Trypsin cleaves C-terminal to Lysine and Arginine. Carbamylation blocks trypsin cleavage at Lysine. This results in missed cleavages. You will see longer peptides with internal Homocitrulline residues.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (Homocitrulline increases hydrophobicity slightly, improving retention vs. Lysine peptides).

-

Search Engine Settings:

-

Variable Modification: Carbamyl (K) [+43.006 Da].

-

Variable Modification: Carbamyl (N-term) [+43.006 Da].

-

Enzyme: Trypsin (Allow up to 3 missed cleavages due to blocked K sites).

-

-

Experimental Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow emphasizing the avoidance of urea-induced artifacts.

Part 4: Clinical Implications & Drug Development

Homocitrulline is not just a marker; it is a pathogenic driver.

Rheumatoid Arthritis (RA)

Anti-Carbamylated Protein Antibodies (Anti-CarP) are found in 45% of RA patients.[5][10] Crucially, they are present in 16-30% of patients who are negative for ACPA (Anti-Citrullinated Protein Antibodies).[10]

-

Diagnostic Value: Anti-CarP antibodies predict joint destruction and are a biomarker for "seronegative" RA.

-

Therapeutic Target: Strategies to inhibit MPO or scavenge cyanate could reduce the antigenic load.

Atherosclerosis & Kidney Disease

In CKD, serum homocitrulline levels correlate strongly with cardiovascular mortality.[2][11][12]

-

Mechanism: Carbamylation of albumin and LDL alters their function, promoting fibrosis and plaque formation.

-

Biomarker: Homocitrulline serves as a "molecular memory" of uremic stress, integrating urea exposure over the protein's half-life (similar to HbA1c for glucose).

References

-

Shi, J., et al. (2014). "Anti-carbamylated protein (anti-CarP) antibodies precede the onset of rheumatoid arthritis." Annals of the Rheumatic Diseases. Link

-

Berg, A.H., et al. (2013). "Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure." Science Translational Medicine. Link

-

Wang, Z., et al. (2007). "Protein carbamylation links inflammation, smoking, and atherosclerosis." Nature Medicine. Link

-

Kollipara, L., & Zahedi, R.P. (2013). "Protein carbamylation: in vivo modification or in vitro artifact?" Proteomics. Link

-

Mydel, P., et al. (2010). "Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis." Journal of Immunology. Link

Sources

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Anti-carbamylated protein antibodies in rheumatoid arthritis patients and their association with rheumatoid factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Homocitrullination of lysine residues mediated by myeloid-derived suppressor cells in the tumor environment is a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocitrulline [biosyn.com]

- 9. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Pathology of Protein Carbamylation: Homocitrulline as a Biomarker and Pathogenic Driver in Chronic Disease

Protein carbamylation is a non-enzymatic post-translational modification (PTM) characterized by the covalent binding of isocyanic acid (cyanate) to the free amino groups of proteins, predominantly the ε-amino group of lysine residues, resulting in the formation of homocitrulline (HCit) [1]. Unlike enzymatically regulated PTMs such as phosphorylation or ubiquitination, carbamylation is driven strictly by mass action, substrate availability, and environmental or metabolic stress.

Historically viewed as an inert biomarker of uremia, recent mechanistic insights have repositioned protein-bound homocitrulline as a direct pathogenic driver in chronic kidney disease (CKD), cardiovascular disease (CVD), and rheumatoid arthritis (RA). This whitepaper provides an in-depth technical analysis of the biochemical etiology of carbamylation, its clinical significance, and the rigorous analytical workflows required for its quantification in translational research.

Biochemical Etiology of Cyanate and Carbamylation

The formation of cyanate—the reactive electrophile responsible for carbamylation—proceeds via two distinct biochemical axes, each linked to specific disease states:

-

The Uremic Axis (Spontaneous Dissociation): Under physiological conditions, urea exists in equilibrium with trace amounts of cyanate and ammonium. In CKD, the progressive decline in glomerular filtration rate (GFR) leads to severe uremia. The supraphysiological accumulation of urea shifts the equilibrium, generating high concentrations of cyanate that indiscriminately carbamylate circulating and tissue-resident proteins [1].

-

The Inflammatory Axis (Myeloperoxidase Catalysis): In non-uremic patients, carbamylation is primarily driven by inflammation. Myeloperoxidase (MPO), a heme enzyme secreted by activated neutrophils and monocytes, utilizes hydrogen peroxide (

) to catalyze the oxidation of thiocyanate (

Biochemical pathways of cyanate generation and subsequent homocitrulline formation.

Pathophysiological Significance Across Disease States

The conversion of a positively charged lysine residue to a neutral homocitrulline residue fundamentally alters protein conformation, disrupting protein-protein interactions, enzymatic activity, and receptor recognition.

Chronic Kidney Disease (CKD) and Fibrosis

In CKD, the chronic accumulation of urea leads to extensive carbamylation of long-lived extracellular matrix (ECM) proteins, such as collagen and fibronectin. This modification impairs ECM remodeling and promotes progressive renal fibrosis. Furthermore, carbamylation of erythropoietin (EPO) deactivates its erythropoietic activity, contributing directly to the pathophysiology of uremic anemia [4]. Total free homocitrulline is now recognized as an independent predictor of mortality and disease progression in CKD cohorts [5].

Cardiovascular Disease and Atherosclerosis

Carbamylated low-density lipoprotein (cLDL) is highly atherogenic. The carbamylation of apolipoprotein B-100 shifts its receptor affinity away from the classical LDL receptor and toward scavenger receptors (e.g., SRA-1) on macrophages [3]. This triggers unregulated lipid uptake, massive foam cell formation, and endothelial apoptosis, accelerating atherosclerotic plaque destabilization.

Rheumatoid Arthritis (RA) and Anti-CarP Antibodies

A break in immune tolerance to homocitrulline-containing proteins results in the generation of anti-carbamylated protein (anti-CarP) antibodies. Present in approximately 45% of RA patients, anti-CarP antibodies are distinct from anti-citrullinated protein antibodies (ACPA) [6]. Crucially, in ACPA-negative patients, the presence of anti-CarP antibodies strongly predicts a more severe disease course and accelerated radiological joint damage, making it a vital diagnostic tool for early intervention [6].

Quantitative Data Summary

| Biomarker | Disease Context | Clinical Significance | Diagnostic Observation |

| Total Homocitrulline (HCit) | Chronic Kidney Disease | Predicts mortality and CKD progression | Elevated in CKD vs AKI; correlates with time-averaged urea |

| Anti-CarP Antibodies (IgG/IgA) | Rheumatoid Arthritis | Predicts radiological progression in ACPA-negative RA | Present in ~45% of RA patients; distinct from ACPA |

| Carbamylated LDL (cLDL) | Atherosclerosis / CAD | Promotes macrophage foam cell formation | Independent predictor of Major Adverse Cardiac Events (MACE) |

| Myeloperoxidase (MPO) | Cardiovascular Disease | Catalyzes cyanate formation from | Levels > 350 μg/L predict myocardial infarction risk |

Analytical Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the quantification of carbamylation requires rigorous, self-validating analytical systems. Below are the field-proven methodologies for assessing homocitrulline and its associated autoantibodies.

Protocol 1: LC-MS/MS Quantification of Total Homocitrulline

Quantifying total homocitrulline (free + protein-bound) requires complete acid hydrolysis of the sample followed by Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is strictly chosen over reverse-phase chromatography because highly polar amino acids like homocitrulline exhibit poor retention on standard C18 columns. HILIC provides normal-phase separation while allowing a high-organic mobile phase, which vastly improves electrospray ionization (ESI) and desolvation efficiency in the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation & Hydrolysis: Aliquot 50 µL of plasma or tissue homogenate into a 2-mL glass ampoule. Add 0.6 mL of 12 M HCl. Seal the ampoule using a Bunsen burner to prevent evaporation and oxidation. Incubate at 110°C for 18 hours. Causality: This harsh acidic environment completely cleaves peptide bonds, releasing all protein-bound homocitrulline into its free amino acid form [7].

-

Evaporation: Open ampoules and transfer 1 mL of hydrolysate to a microcentrifuge tube. Evaporate to dryness under a steady stream of nitrogen gas (approx. 8 hours). Add 1 mL Milli-Q water and evaporate again to ensure the complete removal of residual HCl, which would otherwise suppress MS ionization [7].

-

Reconstitution & Internal Standard: Resuspend the dried pellet in 100 µL of 125 mM ammonium formate containing 1 µM of heavy-isotope labeled internal standard (

-citrulline). Self-Validation: The internal standard corrects for matrix effects and ion suppression during the LC-MS/MS run. -

HILIC Separation: Inject the sample onto an Acquity BEH Amide column (or equivalent). Utilize a gradient mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Tandem Mass Spectrometry (SRM): Operate the triple quadrupole mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM). Monitor the specific transitions:

190.1 > 127.1 and 190.1 > 173.1 for homocitrulline, and 183.1 > 120.2 for the

Analytical workflow for the LC-MS/MS quantification of total homocitrulline.

Protocol 2: Anti-CarP ELISA for Rheumatoid Arthritis Profiling

To detect autoantibodies against carbamylated proteins, an in-house or commercial ELISA must differentiate between homocitrulline and citrulline to prevent cross-reactivity with ACPA.

Step-by-Step Methodology:

-

Antigen Preparation: In vitro carbamylation of fetal calf serum (FCS) or fibrinogen is achieved by incubating the protein with 1 M potassium cyanate (

) at 37°C for 12 hours. A non-modified control protein is incubated under identical conditions without -

Plate Coating: Coat half of a 96-well microtiter plate with the carbamylated antigen and the other half with the native (control) antigen overnight at 4°C.

-

Blocking & Incubation: Block wells with 1% BSA in PBS-Tween. Add patient serum (diluted 1:50) and incubate for 2 hours at room temperature.

-

Detection: Wash thoroughly and apply an HRP-conjugated anti-human IgG (or IgA) secondary antibody. Develop with TMB substrate and halt the reaction with

. -

Data Processing (Self-Validation): The true anti-CarP reactivity is calculated by subtracting the optical density (OD) of the native protein well from the OD of the carbamylated protein well. This subtractive validation ensures that the signal is strictly specific to the homocitrulline modification, not the protein backbone.

Therapeutic and Diagnostic Implications

The transition of homocitrulline from a passive biomarker to an active pathological agent opens novel avenues for drug development:

-

Amino Acid Supplementation: Because cyanate reacts competitively with free amino acids, supplementing CKD patients with essential amino acids or ketoanalogues can act as a "cyanate scavenger," effectively shielding structural proteins from carbamylation [4].

-

MPO Inhibitors: For cardiovascular indications, targeted myeloperoxidase inhibitors are under investigation to block the catalytic conversion of thiocyanate to cyanate, thereby reducing the burden of carbamylated LDL in atherosclerotic plaques [2].

Understanding the precise mechanisms of carbamylation allows researchers to design better diagnostic assays and targeted therapies, ultimately mitigating the systemic damage caused by this insidious post-translational modification.

References

-

Wang, Z., et al. "Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques?" PMC (nih.gov). URL:[Link]

-

Shi, J., et al. "Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage." PNAS. URL:[Link]

-

Teng, N., et al. "The roles of myeloperoxidase in coronary artery disease and its potential implication in plaque rupture." Taylor & Francis. URL:[Link]

-

Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation‐derived Product, in Serum and Tissues by LC‐MS/MS." ResearchGate. URL:[Link]

-

Berg, A.H., et al. "Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications." PMC (nih.gov). URL:[Link]

-

Kalim, S., et al. "Comparative CKD risk prediction using homocitrulline and carbamylated albumin." PMC (nih.gov). URL:[Link]

-

Koppe, L., et al. "The Microbiome and Protein Carbamylation: Potential Targets for Protein-Restricted Diets Supplemented with Ketoanalogues in Predialysis Chronic Kidney Disease." MDPI. URL:[Link]

Sources

- 1. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparative CKD risk prediction using homocitrulline and carbamylated albumin: two circulating markers of protein carbamylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

Introduction to Fmoc-Protected Amino Acids for Peptide Synthesis

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has evolved from the acid-labile Boc/Bzl chemistry of the Merrifield era to the base-labile Fmoc/tBu strategy, which now dominates the field. This shift was driven by the need for milder reaction conditions that preserve sensitive post-translational modifications (PTMs) and reduce the hazards associated with repetitive acidolysis (e.g., HF cleavage).

This guide provides a rigorous technical examination of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy. It details the mechanistic underpinnings of orthogonality, the kinetic parameters of coupling and deprotection, and the critical role of scavengers during global cleavage. It is designed for researchers requiring high-fidelity synthesis of complex sequences.

The Chemistry of the Fluorenylmethoxycarbonyl (Fmoc) Group[1][2][3][4][5][6]

The Fmoc group is a carbamate protecting group that masks the

Mechanism of Deprotection

Unlike Boc (tert-butyloxycarbonyl), which requires acidolysis, Fmoc is removed via base-induced

-

Proton Abstraction: The acidic proton at the 9-position of the fluorene ring (

) is abstracted by a non-nucleophilic base (typically secondary amines like piperidine). - -Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and carbamate, which spontaneously decarboxylates to release the free amine.

-

Scavenging: The highly reactive DBF byproduct is an electrophile that can re-alkylate the free amine.[1] In standard protocols, the excess secondary amine (piperidine) acts as a scavenger, forming a stable DBF-piperidine adduct.

The Concept of Orthogonality

Fmoc chemistry operates on an orthogonal protection scheme .

-

Temporary Protection (

-amine): Base-labile (Fmoc). Removed every cycle. -

Permanent Protection (Side-chains): Acid-labile (tBu, Trt, Pbf).[2] Stable to base; removed only during final cleavage.

This duality allows the peptide chain to grow in basic conditions without disturbing the side-chain guards, a significant advantage over Boc chemistry where the benzyl-based side chains are constantly exposed to TFA.

Figure 1: Mechanism of Fmoc deprotection via base-catalyzed beta-elimination and subsequent DBF scavenging.[3]

Side-Chain Protection Strategy (Fmoc/tBu)

To maintain orthogonality, side-chain protecting groups must be stable to 20% piperidine but hyper-labile to Trifluoroacetic Acid (TFA). The industry standard is the tert-butyl (tBu) based system.

Table 1: Standard Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Protecting Group | Structure/Type | Rationale for Selection |

| Asp, Glu | OtBu (tert-butyl ester) | Ester | Minimizes aspartimide formation compared to benzyl esters. |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | Ether | Prevents O-acylation; stable to base. |

| Lys, Trp | Boc (tert-butyloxycarbonyl) | Carbamate | Strictly orthogonal to Fmoc; prevents branching or alkylation. |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Sulfonamide | More acid-labile than the older Pmc group; reduces tryptophan alkylation byproducts. |

| His, Cys | Trt (Trityl) | Trityl | Sterically bulky; prevents racemization (His) and oxidation (Cys). |

| Asn, Gln | Trt (Trityl) | Amide | Prevents dehydration to nitriles (a risk with unprotected amides). |

Critical Insight: For Arginine, Pbf is preferred over Pmc because Pbf is cleaved faster in TFA, minimizing the exposure of sensitive residues (like Trp and Met) to the cleavage cocktail [1].

Activation and Coupling Dynamics

The formation of the peptide bond requires activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid. The choice of reagent dictates the reaction rate and the level of racemization (epimerization).

Evolution of Coupling Reagents

-

Carbodiimides (DIC): Robust but slow. Requires additives like HOBt or Oxyma to suppress racemization.

-

Aminium/Uronium Salts (HBTU/HATU): Fast and efficient.

-

HBTU: Standard for routine couplings.

-

HATU: Contains a nitrogen in the aromatic ring (7-azabenzotriazole), utilizing the "neighboring group effect" to stabilize the active ester. Mandatory for difficult sequences or hindered amino acids.

-

-

Oxyma Pure: A non-explosive alternative to HOBt/HOAt. When combined with DIC, it offers superior suppression of racemization compared to HBTU [2].

Mechanism of Activation (Uronium Salts)

Reagents like HBTU react with the carboxylate to form an unstable O-acylisourea (or similar active species), which is then converted in situ to an OBt or Oxyma active ester. This ester is aminolyzed by the resin-bound amine.

Protocol Note: Uronium salts require a base (DIEA/NMM) to deprotonate the carboxylic acid. Never premix Fmoc-AA, HBTU, and DIEA for long periods before adding to the resin, as this leads to guanidinium formation (capping the amino acid).

The Deprotection Cycle[1][8][9]

Standard Reagents

-

20% Piperidine in DMF: The gold standard.

-

Piperazine: A non-controlled substance alternative, often used with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Troubleshooting Deprotection

In "difficult sequences" (e.g., hydrophobic stretches like poly-Ala or beta-sheet formers), deprotection kinetics slow down due to aggregation.

-

Solution: Use DBU (2%) in piperidine. DBU is a stronger base and drives the reaction, but it promotes aspartimide formation.[1]

-

Mitigation: If using DBU with Asp residues, add 0.1 M HOBt to the deprotection mix to suppress side reactions.

Cleavage and Global Deprotection[7]

This is the most critical step. The peptide is detached from the resin, and all side-chain groups are removed simultaneously using high-concentration TFA.

The Role of Scavengers

Cleavage generates highly reactive carbocations (tBu+, Trt+, Pbf+). Without scavengers, these cations will alkylate nucleophilic side chains (Trp, Met, Tyr, Cys), permanently ruining the peptide.

Table 2: Optimized Cleavage Cocktails

| Component | Function | Standard Mix (Reagent B) | Reagent K (Complex/Cys-rich) |

| TFA | Acidolysis / Solvolysis | 95% | 82.5% |

| TIS (Triisopropylsilane) | Scavenges Trt+, Pbf+ | 2.5% | - |

| Water | Scavenges tBu+ | 2.5% | 5% |

| Phenol | Protects Tyr/Trp | - | 5% |

| Thioanisole | Accelerates Pbf removal; protects Met | - | 5% |

| EDT / DODT | Prevents Cys oxidation; scavenges tBu+ | - | 2.5% |

Recommendation: For sequences without Cys or Met, TFA/TIS/H2O (95:2.5:2.5) is sufficient. For sequences with Cys, Met, or multiple Arg(Pbf), use Reagent K or add 2.5% DODT (less odorous than EDT).

Figure 2: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Standard Manual Fmoc Cycle

Materials:

-

Resin: Rink Amide (0.5 mmol/g loading).

-

Solvent: DMF (peptide synthesis grade).

-

Reagents: Piperidine, HBTU, DIEA, TFA, TIS.

Step-by-Step Procedure:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection:

-

Add 20% Piperidine/DMF (5 mL). Shake for 3 min. Drain.

-

Add 20% Piperidine/DMF (5 mL). Shake for 12 min. Drain.

-

Why two steps? The first short step removes the bulk of Fmoc; the second ensures completion and prevents DBF adducts from contaminating the resin.

-

-

Washing: Wash with DMF (5 x 1 min).

-

Validation: Perform a Kaiser Test (Ninhydrin). Resin beads should be blue (positive for free amine).

-

-

Coupling:

-

Dissolve Fmoc-AA (4 eq) and HBTU (3.9 eq) in DMF.

-

Add DIEA (8 eq). Activate for only 30-60 seconds.

-

Add mixture to resin. Shake for 45-60 min.

-

-

Washing: Wash with DMF (5 x 1 min).

-

Validation: Kaiser Test should be colorless/yellow (negative for free amine).

-

-

Repeat: Proceed to next amino acid.

References

-

Carpino, L. A., & Han, G. Y. (1970).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409.[7] Link

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach.

-

Albericio, F., & El-Faham, A. (2018).[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 760–772.[2] Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Precision Peptide Synthesis: A Technical Guide to Pentafluorophenyl (Pfp) Esters in SPPS

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of activation strategy dictates the purity, yield, and stereochemical integrity of the final product. While in-situ activation reagents (e.g., HATU, DIC/Oxyma) dominate high-throughput workflows, Pentafluorophenyl (Pfp) esters occupy a critical niche for high-precision synthesis.

This guide details the mechanistic basis, operational protocols, and strategic advantages of using pre-formed Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp). Unlike transient active esters generated in situ, Pfp esters are isolable, crystalline, and hydrolytically stable intermediates that offer exceptional reactivity toward amines while suppressing racemization—making them indispensable for coupling sterically hindered residues, preventing epimerization in Cys/His, and enabling additive-free flow chemistry.

The Mechanistic Basis of Pfp Activation

Electronic Activation via the Pentafluorophenyl Group

The reactivity of Pfp esters stems from the unique electronic properties of the pentafluorophenyl ring.[1][2] Unlike alkyl esters, which are inert to aminolysis under mild conditions, the Pfp group transforms the ester into a potent electrophile.

-

Inductive Effect (-I): The five fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the benzene ring.

-

Resonance Effect: This electron deficiency is transmitted to the ester carbonyl carbon, significantly lowering its LUMO energy and making it highly susceptible to nucleophilic attack by the

-amino group of the resin-bound peptide. -

Leaving Group Ability: The resulting pentafluorophenolate anion (

) is a stable, weak base, making it an excellent leaving group compared to non-fluorinated phenolates.

Reaction Pathway

The coupling reaction follows a bimolecular nucleophilic acyl substitution (

Figure 1: Mechanism of aminolysis for Pentafluorophenyl esters in SPPS.

Preparation of Fmoc-AA-OPfp Esters

While many Pfp esters are commercially available, custom synthesis is often required for non-canonical amino acids. This protocol ensures the generation of high-purity, crystalline active esters.[3]

Synthesis Protocol

Objective: Synthesize Fmoc-AA-OPfp from Fmoc-AA-OH.

Reagents:

-

Pentafluorophenol (Pfp-OH) (1.0–1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[5]

-

Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve Fmoc-AA-OH and Pfp-OH in anhydrous EtOAc at

under nitrogen. -

Activation: Add DCC (dissolved in a minimal amount of solvent) dropwise to the stirring mixture.

-

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours.-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.

-

-

Filtration: Filter the mixture to remove the DCU byproduct.

-

Workup: Wash the filtrate with 5%

(removes unreacted Pfp-OH) and brine. Dry over -

Crystallization: Evaporate solvent to a small volume and add Hexane to induce crystallization.

-

Validation:

-

TLC: Check for disappearance of starting material.

-

Melting Point: Compare with literature values (sharp MP indicates high purity).

-

SPPS Workflow with Pfp Esters

Using Pfp esters simplifies the coupling cycle by removing the need for activation reagents (like HATU or DIC) during the synthesis cycle.[1][2] This reduces the "chemical cocktail" complexity inside the reaction vessel.

Standard Coupling Protocol

Scale: 0.1 mmol resin loading.[3]

| Step | Reagent/Action | Time | Notes |

| 1. Deprotection | 20% Piperidine in DMF | 2 x 5 min | Removes Fmoc group.[5] |

| 2. Wash | DMF | 5 x 1 min | Critical to remove piperidine (causes side reactions). |

| 3. Coupling | Fmoc-AA-OPfp (3-5 equiv) + HOBt (optional, 1 equiv)in DMF | 30–60 min | No base (DIEA) required unless using HOBt salts. |

| 4. Monitoring | Kaiser Test / Chloranil Test | ~5 min | Verify complete coupling (Yellow = Pass). |

| 5. Wash | DMF | 3 x 1 min | Remove excess ester and Pfp-OH. |

Catalysis with HOBt

While Pfp esters react spontaneously with amines, the addition of 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction via a trans-esterification mechanism. The Pfp ester converts to the OBt ester in situ, which is often more reactive in polar solvents like DMF.

-

Recommendation: Use HOBt catalysis for sterically hindered amino acids (Val, Ile, Thr).

Figure 2: SPPS Cycle utilizing pre-activated Pfp esters.

Comparative Analysis: Pfp vs. Common Reagents[1][2][6][7][8]

The following data highlights why Pfp esters are preferred for "difficult" or "high-fidelity" sequences over standard high-throughput reagents.

| Feature | Pfp Esters | HATU / DIEA | DIC / Oxyma |

| Activation Type | Pre-activated (Stable Solid) | In-situ (Uronium) | In-situ (Carbodiimide) |

| Reactivity | High (Tunable with HOBt) | Very High (Aggressive) | Moderate to High |

| Racemization Risk | Very Low (Ideal for Cys/His) | Moderate (High if base excess) | Low |

| Stability (Hydrolysis) | High ( | Low (Must use immediately) | N/A (Generated in situ) |

| Atom Economy | Good (Pfp-OH is only byproduct) | Poor (Urea + Guanidinium byproducts) | Moderate |

| Primary Use Case | Prevention of racemization ; Flow chemistry; Incorporation of expensive non-canonical AAs. | Difficult sequences; High-throughput synthesis.[6] | Standard automated synthesis; Green chemistry. |

Key Insight: Pfp esters avoid the use of tertiary bases (like DIEA) during the coupling step (unless HOBt is added as a salt). The absence of base is the primary factor in minimizing base-catalyzed racemization (epimerization) of sensitive residues like Cysteine and Histidine [1].

Troubleshooting & Optimization

Slow Coupling

-

Symptom: Kaiser test remains blue after 1 hour.

-

Cause: Steric hindrance (e.g., coupling onto N-methylated residues) or aggregation.

-

Solution:

-

Add 1.0 equiv HOAt (more potent than HOBt) to the reaction.

-

Increase temperature to

(Pfp esters are thermally stable enough for mild heating). -

Switch solvent to NMP (N-methylpyrrolidone) to disrupt aggregation.

-

Solubility Issues

-

Symptom: Fmoc-AA-OPfp precipitates in DMF.

-

Solution:

-